molecular formula C4H4O3 B7881376 4-hydroxy-3H-furan-2-one CAS No. 436162-45-7

4-hydroxy-3H-furan-2-one

Cat. No. B7881376
CAS RN: 436162-45-7
M. Wt: 100.07 g/mol
InChI Key: CAYLASZFTXTSJI-UHFFFAOYSA-N
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Description

4-hydroxy-3H-furan-2-one is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-3H-furan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-3H-furan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Naturally Occurring Lactones : 4-Hydroxy-3H-furan-2-one derivatives are valuable intermediates in synthesizing natural lactones, contributing significantly to organic chemistry and pharmaceuticals (Gelin & Pollet, 1980).

  • Flavor and Aroma Constituents in Foods : Dimethyl-4-hydroxy-2H-furan-3-one, a related compound, is a key flavor constituent in many fruits and baked foods, with applications in food chemistry and analysis (Zabetakis, Gramshaw, & Robinson, 1999).

  • Advanced Synthesis Techniques : Novel methods for synthesizing 4-dialkylamino-5H-furan-2-ones from simple building blocks have been developed, highlighting the compound's versatility in chemical synthesis (Gabriele et al., 2004).

  • Green Chemistry Applications : Furan-2-carbaldehydes, related to 4-hydroxy-3H-furan-2-one, are used as green C1 building blocks in synthesizing bioactive compounds, demonstrating the compound's role in sustainable and environmentally friendly chemistry (Yu et al., 2018).

  • Antioxidant Activity : Some derivatives of 4-hydroxy-3H-furan-2-one exhibit significant antioxidant activity, making them potentially useful in pharmacology and healthcare (Point et al., 1998).

  • Novel Compound Synthesis : Research has developed methods for synthesizing new furan-2(5H)-one derivatives with potential applications in drug development and materials science (Lichitsky et al., 2020).

properties

IUPAC Name

4-hydroxy-3H-furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-4(6)7-2-3/h2,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYLASZFTXTSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=COC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623211
Record name 4-Hydroxyfuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3H-furan-2-one

CAS RN

436162-45-7
Record name 4-Hydroxyfuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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